CYPMPO

Superoxide detection Living cell assay ESR spin trapping

Standard DMPO and DEPMPO spin traps compromise living-cell ESR studies through rapid adduct decay (t1/2 ~45 s) and cytotoxicity. CYPMPO resolves both limitations. • 5.6× higher superoxide adduct accumulation vs. DMPO; 50-min adduct half-life in biological systems. • Lower cytotoxicity than DMPO, DEPMPO, and DPPMPO-preserves sensitive cell viability. • No spontaneous O2•- to •OH adduct conversion-ensures unambiguous radical identification. • High melting point (126°C), low hygroscopicity, 730-day shelf life-reduces repurchasing frequency.

Molecular Formula C10H18NO4P
Molecular Weight 247.23 g/mol
CAS No. 934182-09-9
Cat. No. B054972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYPMPO
CAS934182-09-9
Synonyms5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide
CYPMPO cpd
Molecular FormulaC10H18NO4P
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESCC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C
InChIInChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3
InChIKeyOSKIWEPJAIOTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CYPMPO (CAS 934182-09-9): Procurement-Ready Cyclic Nitrone Spin Trap for Quantifiable Superoxide and Hydroxyl Radical Detection


CYPMPO (5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide) is a cyclic DEPMPO-type nitrone spin trap [1]. It is a colorless crystalline solid, freely soluble in water, with a molecular formula of C10H18NO4P and a formula weight of 247.23 . Commercially available at ≥95-97% purity , CYPMPO is designed for the detection of reactive oxygen species (ROS), particularly superoxide (O2•-) and hydroxyl (•OH) radicals, via electron spin resonance (ESR) spectroscopy in both chemical and biological systems [1][2].

Why DMPO or DEPMPO Cannot Substitute for CYPMPO in Quantitative Living-Cell Superoxide Measurements


While DMPO and DEPMPO are established spin traps, they exhibit critical limitations in living cell systems that CYPMPO was specifically designed to overcome. DMPO's superoxide adduct (DMPO-OOH) has a notoriously short half-life (t1/2 ~45-60 seconds), which makes quantitative detection challenging, and it can undergo rapid conversion to the hydroxyl adduct (DMPO-OH), leading to signal ambiguity [1]. DEPMPO, while offering improved stability over DMPO, still shows lower trapping efficiency and higher cytotoxicity in cellular environments compared to CYPMPO [2]. Therefore, simply selecting an in-class spin trap like DMPO or DEPMPO will result in compromised data quality—specifically lower signal intensity, reduced temporal stability, and potential cell viability issues—making them inadequate for rigorous, quantitative studies of superoxide in living cells [1][2].

Quantifiable Differentiation of CYPMPO Against Key Spin Trap Comparators: A Comparative Evidence Matrix


Superior Superoxide Adduct Accumulation in Living Human Neutrophils (CYPMPO vs. DMPO, DPPMPO, DEPMPO)

In a direct head-to-head study using human oral polymorphonuclear leukocytes (OPMNs) stimulated with phorbol 12-myristate 13-acetate, CYPMPO generated a 5.6-fold higher maximum concentration of its superoxide adduct (CYPMPO-OOH) than DMPO, a 1.8-fold higher concentration than DPPMPO, and exhibited more efficient trapping compared to DEPMPO [1].

Superoxide detection Living cell assay ESR spin trapping Neutrophil oxidative burst

Prolonged Superoxide Adduct Stability in Biological Milieu (CYPMPO vs. DMPO)

CYPMPO's superoxide adduct exhibits significantly longer half-lives compared to the notoriously unstable DMPO-OOH adduct. In a hypoxanthine/xanthine oxidase (HX/XOD) biological system, CYPMPO-OOH has a half-life of approximately 50 minutes, whereas DMPO-OOH decays within ~45-60 seconds [1][2]. Even in a simple UV/H2O2 chemical system, CYPMPO-OOH's half-life is ~15 minutes [1].

Adduct stability Half-life Superoxide radical Biological systems ESR spectroscopy

Lower Cytotoxicity Profile in Living Cell Systems (CYPMPO vs. DMPO, DPPMPO, DEPMPO)

A comparative study explicitly concluded that CYPMPO performs better than DMPO, DPPMPO, and DEPMPO for superoxide measurements in living cell systems, citing its lower cytotoxicity as a key differentiating factor alongside its longer adduct lifetime [1]. This lower toxicity profile is a critical advantage when working with primary cells or sensitive cell lines where maintaining physiological relevance is paramount.

Cytotoxicity Biocompatibility Cell viability Living cell assay Spin trap

Superior Long-Term Stability and Handling Properties (CYPMPO vs. DEPMPO, DMPO)

CYPMPO demonstrates substantial practical advantages over DEPMPO and DMPO in terms of long-term stability and handling. It has a high melting point of 126°C, low hygroscopic properties, and a long shelf-life (reported as 730 days) in aqueous solutions [1]. Furthermore, both solid and diluted aqueous solutions did not develop any background ESR signal for at least 1 month at ambient conditions [2].

Shelf-life Stability Hygroscopicity Reagent handling Procurement

No Spontaneous Superoxide-to-Hydroxyl Adduct Conversion (CYPMPO vs. DMPO)

A major limitation of DMPO is the rapid, non-enzymatic conversion of its superoxide adduct (DMPO-OOH) to its hydroxyl adduct (DMPO-OH), leading to ambiguous and misleading results. CYPMPO overcomes this critical flaw; in UV-illuminated hydrogen peroxide solution, there was no conversion from the CYPMPO-superoxide adduct (CYPMPO-OOH) to the CYPMPO-hydroxyl adduct (CYPMPO-OH) [1].

Adduct stability Signal specificity Superoxide Hydroxyl radical ESR spectroscopy

Optimized Application Scenarios for CYPMPO Based on Quantifiable Performance Advantages


Quantitative Superoxide Detection in Viable Primary Cells and Sensitive Cell Lines

CYPMPO is the optimal choice for quantifying superoxide production in living cell systems, particularly primary human neutrophils (OPMNs, PMNs) or other sensitive cell lines. This is based on its 5.6-fold higher adduct accumulation compared to DMPO and its lower cytotoxicity relative to DMPO, DPPMPO, and DEPMPO [1]. These properties ensure a strong, unambiguous signal while maintaining cell viability, which is essential for generating physiologically relevant data on oxidative bursts or basal ROS levels [1].

Longitudinal Studies and High-Throughput Screening Requiring Robust Signal Stability

For experiments demanding extended data acquisition times, such as kinetic analyses or high-throughput screening, CYPMPO's prolonged superoxide adduct half-life (50 min in biological systems) provides a critical practical advantage over fast-decaying traps like DMPO [2][3]. This extended stability window allows for reliable quantification without signal decay artifacts, ensuring data integrity across multiple sample reads and reducing the need for time-critical sample handling [2].

Mechanistic Studies Requiring Unambiguous Discrimination Between Superoxide and Hydroxyl Radicals

In investigations where differentiating between O2•- and •OH is paramount, CYPMPO is the preferred reagent. Unlike DMPO, CYPMPO exhibits no spontaneous conversion of its superoxide adduct (CYPMPO-OOH) to its hydroxyl adduct (CYPMPO-OH) [2]. This ensures that the observed ESR spectra are a true representation of superoxide formation, enabling researchers to draw accurate conclusions about the radical species involved in a given biological or chemical process [2].

Long-Term Research Programs Requiring Consistent Reagent Performance and Supply Chain Reliability

For laboratories planning multi-year research projects or those operating in environments with variable ambient conditions, CYPMPO offers superior practical handling and storage properties. Its high melting point (126°C), low hygroscopicity, and extended shelf-life (730 days) minimize the risk of reagent degradation compared to DEPMPO and DMPO [4]. This ensures batch-to-batch consistency and reduces the operational costs associated with frequent reagent repurchasing and validation, making it a more economical and reliable choice for long-term procurement strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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